1-Ethynyl-cyclopropanesulfonic acid amide
Overview
Description
1-Ethynyl-cyclopropanesulfonic acid amide is a chemical compound with the molecular formula C5H7NO2S and a molecular weight of 145.18 g/mol. It is used as a reagent in homoserine-based inhibitors of the hepatitis C virus NS3/4A serine protease .
Synthesis Analysis
Amides are typically synthesized through the reaction of an acid chloride with ammonia, a 1° amine, or 2° amine . An efficient one-pot and catalyst-free procedure for the synthesis of amides starting from carboxylic acids and amine/ammonium salts using 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione as the coupling agent has been reported . The most direct and ideal method for amide synthesis involves dehydration between carboxylic acids and amines .
Molecular Structure Analysis
The molecular structure of 1-Ethynyl-cyclopropanesulfonic acid amide can be analyzed using various spectroscopic techniques, such as IR, NMR, CHN analysis, EPR, molar conductance, and magnetic susceptibility measurements, TGA, UV–visible spectra, powder X-ray diffraction and DFT analysis .
Chemical Reactions Analysis
Amides are most commonly prepared though the reaction of an acid chloride with ammonia, a 1° amine, or 2° amine . In an analogous reaction, an amide can be prepared through the reaction of a carboxylic acid and an amine using a coupling agent such as DCC . 1-Ethynyl-cyclopropanesulfonic Acid Amide is a reagent used in homoserine-based inhibitors of the hepatitis C virus NS3/4A serine protease .
Physical And Chemical Properties Analysis
Most amides are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass. Amides of five or fewer carbon atoms are soluble in water .
Scientific Research Applications
Catalysis and Synthetic Applications
- Palladium-Catalyzed Nucleophilic Substitutions: The use of 1-ethenylcyclopropylsulfonates, closely related to 1-ethynyl-cyclopropanesulfonic acid amide, in palladium(0) catalyzed nucleophilic substitutions has been demonstrated. This process allows for the selective formation of cyclopropylideneethyl derivatives, which are valuable building blocks in synthetic chemistry (Stolle et al., 1992).
Chemical Synthesis of Novel Compounds
- Synthesis of 1-Alkynyl Cyclopropylamines: A new method for synthesizing 1-alkynyl cyclopropylamines using cyclopropanone derivative 1-(arylsulfonyl)cyclopropanol, a compound related to 1-ethynyl-cyclopropanesulfonic acid amide, has been developed. This approach utilizes gold(III) chloride catalysis in water, offering a novel route for the synthesis of these compounds (Liu et al., 2008).
Advanced Materials and Catalysis
- Brønsted Acid-Base Ionic Liquids: A study on Brønsted acid-base ionic liquids derived from bis(trifluoromethanesulfonyl) amide, which is structurally similar to 1-ethynyl-cyclopropanesulfonic acid amide, highlights their potential as materials for anhydrous proton conductors. These ionic liquids show electroactivity for H2 oxidation and O2 reduction, indicating their utility in elevated temperature applications (Susan et al., 2003).
Bioconjugation and Amide Formation
- Mechanism of Amide Formation: Research on the mechanism of amide bond formation in aqueous media using carbodiimides provides insights relevant to the chemistry of 1-ethynyl-cyclopropanesulfonic acid amide. This study is significant for understanding the interactions and reactivity of amide groups in various chemical and biological contexts (Nakajima & Ikada, 1995).
Advanced Organic Synthesis
- Protecting and Activating Groups for Amine Synthesis: Research on 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, which can be related to the sulfonamide functionality in 1-ethynyl-cyclopropanesulfonic acid amide, highlights its use as a sulfonating agent for amines. This offers valuable insights into the use of similar compounds in synthesizing and protecting amine groups (Sakamoto et al., 2006).
Future Directions
Transamidation has been an essential topic in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products . The direct amidation of esters with amines, without the conversion into carboxylic acids, is a highly desirable approach for the formation of amides .
properties
IUPAC Name |
1-ethynylcyclopropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-2-5(3-4-5)9(6,7)8/h1H,3-4H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTVIFURVDNFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynylcyclopropane-1-sulfonamide | |
CAS RN |
1108658-43-0 | |
Record name | 1-ethynylcyclopropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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